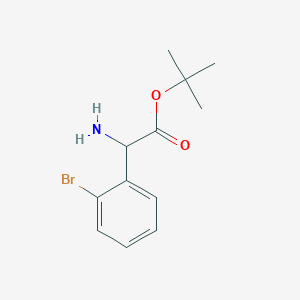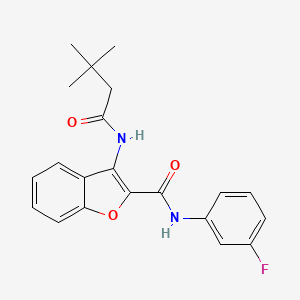![molecular formula C7H9ClF2O2S B2529606 (1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride CAS No. 2228573-44-0](/img/structure/B2529606.png)
(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H9ClF2O2S and a molecular weight of 230.66 g/mol . This compound is characterized by the presence of a spirocyclic structure, which includes a six-membered ring fused to a three-membered ring, with two fluorine atoms and a methanesulfonyl chloride group attached .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride typically involves the reaction of a suitable precursor with methanesulfonyl chloride under controlled conditions. One common method includes the use of (1,1-Difluorospiro[2.3]hexan-5-yl)methanethiol as a starting material, which is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form (1,1-Difluorospiro[2.3]hexan-5-yl)methanethiol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include (1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonamides, (1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonates, and (1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonothioates.
Reduction Reactions: The major product is (1,1-Difluorospiro[2.3]hexan-5-yl)methanethiol.
Aplicaciones Científicas De Investigación
(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives . The spirocyclic structure and the presence of fluorine atoms may influence the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
(1,1-Difluorospiro[2.3]hexan-5-yl)methanethiol: This compound is similar in structure but lacks the methanesulfonyl chloride group, making it less reactive in certain substitution reactions.
(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride: This compound has a similar spirocyclic structure but differs in the position of the fluorine atoms and the methanesulfonyl chloride group.
Uniqueness
(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride is unique due to its specific spirocyclic structure and the presence of both fluorine atoms and a methanesulfonyl chloride group. This combination of features imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis and various scientific research applications .
Propiedades
IUPAC Name |
(2,2-difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2O2S/c8-13(11,12)3-5-1-6(2-5)4-7(6,9)10/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSJRUHVZUVGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2(F)F)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B2529525.png)



![5-((3,4-Dimethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529531.png)
![methyl 4-{5-amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate](/img/structure/B2529532.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2529533.png)
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529536.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2529538.png)
![2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2529541.png)
![5-CHLORO-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2529542.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2529545.png)
